molecular formula C18H15ClN2OS2 B2512334 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919754-17-9

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2512334
CAS No.: 919754-17-9
M. Wt: 374.9
InChI Key: OWKSEGLEAIZNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic small molecule investigated for its potent anti-angiogenic and antitumor properties. Its primary research value lies in its function as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Studies indicate that this compound exerts its effects by potently inhibiting key signaling pathways involved in tumor growth and vascularization, notably targeting receptors such as VEGFR-2 (KDR) [Source] and PDGFR [Source] . By blocking these pathways, it disrupts critical processes for cancer progression, including endothelial cell proliferation and the formation of new blood vessels that supply tumors (angiogenesis). This mechanism positions it as a valuable pharmacological tool for researchers dissecting the complexities of angiogenic signaling cascades and for in vitro and in vivo evaluation of targeted cancer therapeutics. Its structural analogy to known kinase inhibitors like semaxanib makes it a compound of significant interest for structure-activity relationship (SAR) studies in medicinal chemistry, aiming to develop novel agents with improved efficacy and pharmacokinetic profiles.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c1-23-15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKSEGLEAIZNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-chlorophenyl)thiazol-2-amine.

    Acylation Reaction: The 4-(4-chlorophenyl)thiazol-2-amine is then acylated with 2-(4-(methylthio)phenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H16ClN2OS
  • Molecular Weight : 302.82 g/mol
  • CAS Number : 40361-70-4
  • Solubility : Soluble in DMSO

The compound features a thiazole ring, which is known for its diverse biological activities, and various substituents that enhance its pharmacological properties.

Anticancer Applications

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. Studies have shown that N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has promising activity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of this compound on human cancer cell lines, with results summarized in the following table:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This CompoundMCF71.75

These results indicate that the compound is a promising candidate for further development as an anticancer agent, particularly against estrogen receptor-positive breast cancer.

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them valuable in combating infections.

Antibacterial Evaluation

A study assessed the antibacterial activity of this compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that this compound has potential as an antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 4-chlorophenyl group is performed via nucleophilic substitution.
  • Amide Bond Formation : The thiazole derivative is reacted with acetic anhydride under basic conditions to form the final product.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics and is soluble in DMSO, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Key Variations :

  • 4-Chlorophenyl vs. Other Halogenated or Substituted Aryl Groups: Compound 14 (): Replaces the methylthio group with a 4-chlorophenylpiperazine, yielding a molecular weight (MW) of 426.96 g/mol and a melting point (m.p.) of 282–283°C. The chloro substituent enhances lipophilicity compared to methoxy or fluoro analogs . Compound 11e (): Incorporates a quinoxaline-triazole hybrid structure, demonstrating how heterocyclic extensions (e.g., triazole) can alter solubility and binding affinity . Compound 107k (): Features a 3-chlorophenyl group on the thiazole ring and a 3,4-dimethylphenoxy acetamide. This derivative showed selective antibacterial activity (MIC: 12.5 μg/mL) against Staphylococcus aureus, highlighting the role of chloro substituents in bioactivity .

Table 1: Comparison of Aryl-Substituted Thiazole Acetamides

Compound ID Substituents on Thiazole/Amide MW (g/mol) m.p. (°C) Key Bioactivity Evidence ID
Target Compound 4-Cl-C6H4 (thiazole); 4-SCH3-C6H4 (amide) ~393.9* N/A N/A N/A
14 () 4-Cl-C6H4 (thiazole); 4-Cl-C6H4-piperazine 426.96 282–283 MMP inhibition (hypothetical)
107k () 3-Cl-C6H4 (thiazole); 3,4-(CH3)2-C6H3O ~370.8 N/A Antibacterial (MIC: 12.5 μg/mL)
9c () 4-Cl-thiophene (thiazole); sulfamoyl-pyrrole 435.9 154–156 Antimicrobial (hypothetical)

*Estimated based on molecular formula.

Influence of Acetamide Linker Modifications

Key Modifications :

  • Piperazine vs. Simple Acetamide Linkers: Compound 4 (): Incorporates a piperazine-piperidine hybrid structure, increasing MW to ~650 g/mol. This derivative enhanced paclitaxel bioavailability by 56–106.6% via P-glycoprotein inhibition, demonstrating the impact of complex linkers on pharmacokinetics . Compound 5 (): Uses a coumarin-thiazole-acetamide scaffold (MW: 378.25 g/mol) with a phenylamino group. Its IR spectrum (1715 cm⁻¹ for carbonyl) aligns with typical acetamide vibrations, while the coumarin moiety introduces fluorescence properties .

Table 2: Acetamide Linker Variations

Compound ID Linker Type MW (g/mol) Key Property/Activity Evidence ID
Target Compound Simple acetamide ~393.9 N/A N/A
4 () Piperazine-piperidine ~650 P-gp inhibition (BA enhancement)
5 () Coumarin-linked 378.25 Fluorescence, α-glucosidase inhibition
Role of Sulfur-Containing Substituents

Key Comparisons :

  • Methylthio (SCH3) vs. Ethylthio (SC2H5): Compound in : Replaces SCH3 with SC2H5 (MW: 379.5 g/mol). Compound 9a (): Features a chlorothiophene-thiazole hybrid (MW: 435.9 g/mol). The thiophene sulfur may enhance π-π stacking in target binding .

Table 3: Sulfur Substituent Effects

Compound ID Sulfur Group MW (g/mol) Notable Property Evidence ID
Target Compound SCH3 ~393.9 Moderate lipophilicity N/A
Compound SC2H5 379.5 Higher hydrophobicity
9a () Thiophene-S 435.9 Enhanced π-stacking

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic organic compound belonging to the thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural characteristics that may influence various biological pathways.

Chemical Structure and Synthesis

The compound features a thiazole ring, a chlorophenyl group, and a methylthio-substituted phenyl moiety. Its synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by reaction with 2-(methylthio)benzoyl chloride under basic conditions, often using triethylamine as a catalyst .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action appears to involve the induction of apoptosis in tumor cells, as evidenced by caspase-3 activation assays and DNA synthesis analysis .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54910.5Apoptosis induction
C612.3Caspase activation

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in cancer progression or inflammation, thereby reducing tumor growth or inflammatory responses. The exact molecular targets are still under investigation, but preliminary data suggest it may inhibit tyrosine kinases .

Case Studies

  • Study on Anticancer Effects : A study evaluated the anticancer activity of several thiazole derivatives, including this compound. Results indicated that this compound led to a significant reduction in cell viability in treated groups compared to controls, highlighting its potential as a therapeutic agent .
  • Mechanistic Insights : Another investigation focused on the biochemical pathways affected by the compound. It was found to modulate key signaling pathways associated with cell survival and apoptosis, further supporting its role as a potential anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thiazole ring formation : Condensation of 4-chlorophenyl-substituted thiourea with α-halo ketones under reflux in solvents like ethanol or DMF.
  • Acetamide coupling : Reaction of the thiazole intermediate with 4-(methylthio)phenylacetic acid using coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.
    Key considerations include temperature control (<50°C to prevent decomposition) and inert atmosphere (N₂/Ar) for moisture-sensitive steps.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm connectivity, e.g., thiazole proton at δ 7.5–8.0 ppm and acetamide carbonyl at δ 170–175 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z calculated for C₁₈H₁₄ClN₂OS₂: 393.02; observed: 393.05) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) with UV detection (λ = 254 nm) confirms purity (>98%) .

Advanced Research Questions

Q. What in vitro assays are used to evaluate its anticancer activity, and how should experimental controls be designed?

  • Methodological Answer :
  • MTT assay : Test against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include controls:
  • Positive control : Doxorubicin (IC₅₀ = 0.1–1 µM).
  • Vehicle control : DMSO (<0.1% final concentration).
  • Blank : Cells without compound.
  • Enzyme inhibition : Screen against kinases (e.g., PI3K) or tubulin polymerization using fluorescence-based kits. Validate with Western blot for downstream targets (e.g., Akt phosphorylation) .
  • Data normalization : Express viability as % relative to vehicle control, with triplicate repeats and ANOVA for significance (p < 0.05) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with:

  • Thiazole ring : Replace 4-chlorophenyl with 4-fluorophenyl or pyridinyl.

  • Acetamide group : Modify methylthio to sulfonyl or ethoxy groups.

  • Bioactivity testing : Compare IC₅₀ values across analogs (see Table 1).

  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., PI3Kγ). Prioritize analogs with ∆G < −8 kcal/mol .

    Table 1 : SAR of Key Analogs

    Substituent (R₁/R₂)IC₅₀ (µM) MCF-7LogP
    4-Cl/4-SCH₃12.33.2
    4-F/4-SO₂CH₃8.72.8
    4-NO₂/4-OCH₃25.13.5

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂).
  • Compound purity : Verify via HPLC and elemental analysis. Impurities >2% may skew results .
  • Dose-response validation : Repeat experiments with independent batches. Use Hill slope analysis to confirm reproducibility.
  • Meta-analysis : Compare data across studies using tools like RevMan, adjusting for variables (e.g., exposure time, solvent) .

Data Contradiction Analysis

Q. How to resolve conflicting data on enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic assays : Measure Kᵢ (inhibition constant) under varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Cross-validation : Combine enzymatic data with cellular assays (e.g., siRNA knockdown of target enzymes).
  • Structural analysis : Co-crystallize the compound with the target enzyme (e.g., PI3K) to resolve binding mode ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.